5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the CAS Number: 1243250-10-3. It has a linear formula of C4 H6 Br N3 O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9). The molecular weight of the compound is 192.02 .Scientific Research Applications
Microwave-promoted Synthesis and Biological Activity
A study by Özil et al. (2015) demonstrates the microwave-promoted synthesis of fused and non-fused 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in developing new antimicrobial agents with specific enzyme inhibition properties Özil, Bodur, Ülker, & Kahveci, 2015.
Anticancer Evaluation of Triazole Derivatives
Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study highlights the potential of 1,2,4-triazole derivatives in cancer therapy, indicating the importance of structural modification for enhancing anticancer efficacy Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Synthesis and Antimicrobial Activities
Another research conducted by Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This study provides insight into the structure-activity relationship, showing how modifications in the triazole ring can lead to compounds with significant antimicrobial properties Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Metal Complexes and Structural Characterization
Research by Sancak et al. (2007) detailed the synthesis, characterization, and comparison of Cu(II), Ni(II), and Fe(II) complexes with a substituted [1,2,4] triazole Schiff base derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This work not only contributes to the field of coordination chemistry but also explores the potential applications of these complexes in various industrial and biological contexts Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007.
Luminescent and Nonlinear Optical Properties
A study by Nadeem et al. (2017) synthesized and characterized 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, investigating its luminescent and nonlinear optical properties. The compound exhibited promising photophysical properties, highlighting its potential applications in the development of optical materials and devices Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds with a 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole nucleus are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities against test microorganisms .
Action Environment
It’s worth noting that the reaction time of similar compounds decreases with the increase of temperature .
Properties
IUPAC Name |
5-bromo-2-ethyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFETVBWMNYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229719 |
Source
|
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-10-3 |
Source
|
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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